N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide
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Overview
Description
N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide is an organic compound with the molecular formula C18H22N2O. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide typically involves the reaction of tert-butylamine with phenyl isocyanate, followed by the addition of phenylacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Reaction of tert-butylamine with phenyl isocyanate
Reagents: tert-butylamine, phenyl isocyanate
Conditions: Room temperature, inert atmosphere
Product: N-tert-Butyl-phenylcarbamate
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Addition of phenylacetic acid
Reagents: N-tert-Butyl-phenylcarbamate, phenylacetic acid
Conditions: Elevated temperature, catalytic amount of acid or base
Product: this compound
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-Butyl-2-phenyl-2-(phenylamino)acetic acid, while reduction could produce N-tert-Butyl-2-phenyl-2-(phenylamino)ethanol.
Scientific Research Applications
N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide can be compared with other carbamate compounds, such as:
N-tert-Butyl-2-phenylcarbamate: Similar structure but lacks the phenylamino group.
N-tert-Butyl-2-(phenylamino)acetamide: Similar structure but lacks the second phenyl group.
Phenylcarbamate: Lacks the tert-butyl and phenylamino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-anilino-N-tert-butyl-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-18(2,3)20-17(21)16(14-10-6-4-7-11-14)19-15-12-8-5-9-13-15/h4-13,16,19H,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUQCQYATHIIEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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